molecular formula C22H21N3O5 B4415932 N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide

N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide

Cat. No.: B4415932
M. Wt: 407.4 g/mol
InChI Key: SLQRDMLPDCROES-UHFFFAOYSA-N
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Description

N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

MLS000674425, also known as Solifenacin , primarily targets the muscarinic receptors in the body. These receptors play a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .

Mode of Action

Solifenacin works by blocking the muscarinic receptors . This action inhibits the contraction of the bladder muscles, reducing the urge to urinate and increasing the bladder’s capacity to hold urine .

Biochemical Pathways

The primary biochemical pathway affected by Solifenacin is the cholinergic pathway . By blocking the muscarinic receptors, Solifenacin disrupts the normal functioning of this pathway, leading to decreased bladder contractions .

Pharmacokinetics

Solifenacin exhibits high bioavailability (90%) and is extensively bound to plasma proteins (98%) . It is metabolized primarily by the CYP3A4 enzyme and has an elimination half-life of 45 to 68 hours . The drug is excreted via the kidneys (69.2%) and feces (22.5%) .

Result of Action

The molecular and cellular effects of Solifenacin’s action result in reduced bladder contractions . This leads to decreased urinary frequency, urgency, and incontinence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Solifenacin. For instance, factors such as diet, lifestyle, and concurrent medications can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, genetic variations in the CYP3A4 enzyme can influence the metabolism of Solifenacin, potentially affecting its efficacy and side effect profile .

Properties

IUPAC Name

N-[5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-15-6-7-16(14-17(15)23-20(26)18-4-2-12-29-18)21(27)24-8-10-25(11-9-24)22(28)19-5-3-13-30-19/h2-7,12-14H,8-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQRDMLPDCROES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
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N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
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N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
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N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
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N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
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N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.